4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[2-(spiro[23]hexane-2-carbonyl)hydrazinyl]butanoic acid is a complex organic compound featuring a spirocyclic structure Spiro compounds are characterized by a unique arrangement where two rings share a single atom, in this case, a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid typically involves multiple steps. One common approach is the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine to form the spirocyclic intermediate . This intermediate can then be further reacted with butanoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of concentrated sulfuric acid for dehydration and other reagents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds .
Scientific Research Applications
4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spirocyclic structure and have been studied for their biological activities.
Spiro-oxindole-pyrrolidines: These compounds are known for their medicinal properties and are structurally similar to 4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid.
Uniqueness
What sets this compound apart is its specific spirocyclic arrangement and the presence of both oxo and hydrazinyl functional groups.
Properties
IUPAC Name |
4-oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-8(2-3-9(15)16)12-13-10(17)7-6-11(7)4-1-5-11/h7H,1-6H2,(H,12,14)(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCWYZZYWIPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.